1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H17F2N3 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C10H17F2N3/c1-3-4-5-6-13-9-7-15(10(11)12)14-8(9)2/h7,10,13H,3-6H2,1-2H3 |
InChI Key |
HPFDXRQVDKPNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1C)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives
The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine, this necessitates a substituted 1,3-diketone precursor containing the difluoromethyl group. Patent WO2014120397A1 details a Claisen condensation approach using alkyl difluoroacetoacetate intermediates, where sodium enolates are acidified with in situ-generated carbonic acid (CO₂/H₂O) to yield α-difluoro-β-keto esters. Adapting this, a hypothetical precursor such as ethyl 4,4-difluoro-3-oxopentanoate could react with methylhydrazine under controlled conditions.
Critical parameters include:
-
Temperature : Maintaining -10°C to 0°C during methylhydrazine addition suppresses undesired regioisomers.
-
Base selection : Weak bases (e.g., K₂CO₃) in aqueous-organic two-phase systems enhance regioselectivity toward the 1,3,4-trisubstituted pyrazole.
-
Solvent system : Toluene/water mixtures facilitate phase separation, simplifying product isolation.
Regiochemical Control in Ring Closure
Achieving the desired 1,3,4-substitution pattern requires precise control over cyclization. CN111362874B demonstrates that low-temperature (-30°C) condensation of α-difluoroacetyl intermediates with methylhydrazine in the presence of KI catalysts yields >95% regioselectivity for the 3-difluoromethyl isomer. This aligns with the observation that electron-withdrawing groups (e.g., difluoromethyl) direct hydrazine attack to the β-keto position. For the target compound, introducing the N-pentyl group post-cyclization may mitigate steric hindrance during ring closure.
Difluoromethylation Techniques
Direct Incorporation via Difluoroacetyl Halides
Patent CN111362874B employs 2,2-difluoroacetyl chloride in a substitution/hydrolysis sequence to install the difluoromethyl group. Applied to the target molecule, this would involve reacting a β-keto ester with difluoroacetyl chloride under basic conditions, followed by hydrolysis to yield a difluoroacetylated intermediate. Key considerations include:
-
Acid-binding agents : Triethylamine or DMAP neutralizes HCl byproducts, preventing undesired side reactions.
-
Solvent polarity : Dichloromethane or THF optimizes reactivity while maintaining solubility of intermediates.
Integrated Synthetic Routes
Sequential Approach: Ring Formation → Difluoromethylation → Alkylation
Step 1 : Cyclocondensation of ethyl 4-oxopentanoate with methylhydrazine in toluene/H₂O (K₂CO₃, -10°C) yields 3-methyl-1H-pyrazol-4-ol.
Step 2 : Treatment with difluoroacetyl chloride in CH₂Cl₂ (DMAP, 0°C) introduces the difluoromethyl group.
Step 3 : Conversion of the hydroxyl to a leaving group (e.g., mesylation) followed by pentylamine displacement in DMF at 60°C provides the target compound.
Convergent Synthesis via Prefunctionalized Intermediates
Synthesizing a pre-aminated diketone derivative could streamline the process:
Intermediate : Ethyl 4-(pentylamino)-4,4-difluoro-3-oxopentanoate
Cyclization : React with methylhydrazine in two-phase toluene/Na₂CO₃(aq) at -5°C.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group (-NH-pentyl) undergoes alkylation and acylation under standard conditions.
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-pentyl-N-methyl derivative | 78% | |
| Acylation | AcCl, Et₃N, THF, 0°C → RT | Acetylated amine | 85% |
-
Mechanistic Notes:
Nucleophilic Substitution at Difluoromethyl Group
The difluoromethyl (-CF₂H) group participates in nucleophilic substitution under basic conditions.
Example Reaction:
\text{CF}_2\text{H} + \text{NaOCH}_3 \rightarrow \text{CF}_2\text{OCH}_3 + \text{HF} \quad (\text{Yield: 62%[3][6]})
Factors Influencing Reactivity:
-
Solvent: Polar solvents (e.g., THF, DCM) improve reaction rates .
-
Catalysts: KI or NaI enhances substitution efficiency by stabilizing transition states .
Cyclization and Ring-Opening Reactions
The pyrazole ring undergoes cyclization with electrophilic reagents or ring-opening under strong acidic/basic conditions.
Reported Transformations:
-
Cyclization with POCl₃: Forms fused pyrazolo[3,4-b]pyridine derivatives at 110°C (Yield: 70–75% ).
-
Ring-Opening: Concentrated H₂SO₄ cleaves the ring to yield linear amines (Yield: 40%).
Key Conditions:
| Reaction | Conditions | Byproducts |
|---|---|---|
| Cyclization | POCl₃, toluene, 110°C | HCl gas |
| Acidic ring-opening | H₂SO₄ (conc.), 100°C, 2h | NH₃, CO₂ |
Oxidation:
The pentyl chain oxidizes to a ketone or carboxylic acid under strong oxidizing agents:
\text{C}_5\text{H}_{11} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_4\text{H}_9\text{COOH} \quad (\text{Yield: 55%[9][11]})
Reduction:
-
The difluoromethyl group resists reduction, but the pyrazole ring can be hydrogenated under high-pressure H₂ with Pd/C (Yield: 68%).
Catalytic Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.
Case Study:
-
Suzuki Coupling: Bromination at C5 followed by reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) yields biaryl derivatives (Yield: 73% ).
Biological Activity and Mechanistic Implications
The compound inhibits fungal succinate dehydrogenase (SDH) via binding to the ubiquinone site.
Structural Determinants of Activity:
| Feature | Role in SDH Inhibition |
|---|---|
| Difluoromethyl group | Enhances electronegativity |
| N-pentyl chain | Improves membrane permeability |
Stability and Degradation
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves multi-step processes starting from accessible precursors. The difluoromethylation of pyrazole derivatives is a common method used to achieve this compound.
Chemistry
1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine serves as a building block in organic synthesis. Its difluoromethyl group enhances the stability and reactivity of the compound, making it suitable for developing fluorinated heterocycles.
Biology
The compound is being studied for its potential biological activities. Research indicates that pyrazole derivatives can exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. Its unique structure may contribute to enhanced biological activity, making it a candidate for drug development.
Anticancer Activity
Research has demonstrated that pyrazole derivatives, including 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine, can inhibit cell proliferation in cancer cell lines. For example:
| Cell Line | IC50 (mg/mL) | Growth Inhibition (%) |
|---|---|---|
| HepG2 (liver) | 73 | 54.25 |
| HeLa (cervical) | 84 | 38.44 |
In a comparative study, an analog of this compound showed selective targeting of cancerous cells while sparing normal fibroblasts, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives possess significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:
| Compound | COX Inhibition (%) |
|---|---|
| 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine | TBD |
| Traditional NSAIDs (e.g., Diclofenac) | High |
This suggests that the compound may offer therapeutic benefits with potentially fewer side effects compared to conventional non-steroidal anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Structural Features :
- Core structure : 1H-pyrazole.
- Substituents :
- 1-(Difluoromethyl): Enhances stability and electronegativity.
- 3-Methyl: Contributes to steric bulk and hydrophobicity.
- N-Pentylamine at position 4: Increases lipophilicity compared to shorter alkyl chains.
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes structural and physicochemical differences between the target compound and analogous pyrazole derivatives:
Substituent Effects on Physicochemical Properties
- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (CF₂H) in the target compound offers reduced electronegativity compared to trifluoromethyl (CF₃) but retains metabolic resistance to oxidative degradation. This makes it less polar than CF₃-bearing analogs like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine .
- Pentyl Chain vs. In contrast, the dimethylpyrazole group in CAS 1856040-40-8 adds rigidity and hydrogen-bonding capacity .
- Halogenation : Chlorine or fluorine at position 4 (e.g., 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) introduces halogen bonding, which can enhance target binding affinity in enzyme inhibition .
Biological Activity
1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a difluoromethyl group and a pentyl substituent. Its molecular formula is with a molecular weight of 253.72 g/mol . This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in antifungal applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClF2N3 |
| Molecular Weight | 253.72 g/mol |
| CAS Number | 1856047-39-6 |
Preliminary studies suggest that 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine may function as an enzyme inhibitor . Its design allows it to bind to specific active sites on enzymes, thereby modulating various biochemical pathways. Similar compounds have shown antifungal properties, indicating that this compound might exhibit comparable activities against certain pathogens .
Interaction Studies
Research indicates that this compound interacts with enzymes involved in metabolic pathways. The binding affinity of the compound to these enzymes is crucial for its potential therapeutic applications. Further investigations are required to elucidate the precise mechanisms through which it exerts its biological effects.
Antifungal Properties
The antifungal activity of pyrazole derivatives has been well documented, with many exhibiting significant efficacy against various fungal pathogens. For instance, a related study highlighted that derivatives of difluoromethyl pyrazoles displayed moderate to excellent antifungal activities against several phytopathogenic fungi . The specific activity of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine against these pathogens remains to be fully characterized but is anticipated based on structural similarities.
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. It may inhibit enzymes such as succinate dehydrogenase (SDH), which is crucial in various metabolic pathways. Molecular docking studies have suggested that the carbonyl oxygen atom in related compounds forms hydrogen bonds with key amino acids in the active site of SDH, indicating a similar potential for 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine .
Case Studies and Research Findings
- Antifungal Activity Assessment : In vitro studies have demonstrated that several pyrazole derivatives effectively inhibit mycelial growth of various fungi. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity than standard fungicides like boscalid .
- Enzyme Interaction Studies : A study focusing on the structure-activity relationship (SAR) of difluoromethyl pyrazole derivatives revealed promising results in inhibiting key metabolic enzymes, suggesting that further optimization could enhance their efficacy and selectivity .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Used as an intermediate in fungicides; inhibits succinate dehydrogenase. |
| Isopyrazam | Structure | A known fungicide effective against various fungal pathogens. |
| Sedaxane | Structure | Another fungicide with a similar mechanism of action against succinate dehydrogenase. |
The uniqueness of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine lies in its specific combination of functional groups, which may enhance its lipophilicity and biological activity compared to other pyrazole derivatives lacking such features .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine?
Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization. A plausible route includes:
Core Pyrazole Formation : React 3-methyl-1H-pyrazol-4-amine with difluoromethylating agents (e.g., difluorocarbene precursors) under basic conditions to introduce the difluoromethyl group at the N1 position.
N-Pentylation : Treat the intermediate with pentyl bromide or iodide in the presence of a base (e.g., Cs₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO) to achieve selective N-alkylation.
Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for isolation .
Key Parameters : Optimize reaction time (24–48 hours) and temperature (60–80°C) to avoid side reactions like over-alkylation.
How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts:
- Difluoromethyl (-CF₂H) protons appear as a triplet (δ ~6.0–6.5 ppm, ~50 Hz).
- N-Pentyl chain protons show resonances at δ 0.8–1.6 ppm.
- Pyrazole ring carbons resonate at δ 140–160 ppm in ¹³C NMR .
- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 245.17) with <2 ppm error .
- IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement .
- Example parameters: Triclinic space group (P1), unit cell dimensions (e.g., a = 8.5 Å, b = 9.8 Å, c = 10.4 Å), and torsion angles to confirm pentyl chain orientation .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement and assess disorder .
What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to compute electrostatic potential surfaces and HOMO-LUMO gaps, correlating with nucleophilic/electrophilic sites .
- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to pyrazole-NH and hydrophobic interactions with the pentyl chain .
How to address contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain species-specific discrepancies .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
